![molecular formula C12H11N3O3S B2694149 5-methyl-4-((4-nitrobenzyl)thio)pyrimidin-2(1H)-one CAS No. 78932-29-3](/img/structure/B2694149.png)
5-methyl-4-((4-nitrobenzyl)thio)pyrimidin-2(1H)-one
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Description
5-methyl-4-((4-nitrobenzyl)thio)pyrimidin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it a promising candidate for use in scientific research.
Scientific Research Applications
Synthesis and Biological Activities
The compound 5-methyl-4-((4-nitrobenzyl)thio)pyrimidin-2(1H)-one, due to its pyrimidine core, is significant in scientific research for its potential in synthesizing novel derivatives with varied biological activities. Pyrimidines and their derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and corrosion inhibition properties.
Antimicrobial and Anticancer Potential : Pyrimidines have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, derivatives of pyrimidinones and triazinones have shown promising antimicrobial effects. Further, specific derivatives like dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione have been explored for their biological activities, indicating the relevance of pyrimidine derivatives in developing new therapeutic agents (Önal, Şahin, & Ceran, 2008).
Corrosion Inhibition : The compound's derivatives have also been studied for their effectiveness as corrosion inhibitors for mild steel. The study conducted by Hadi, Abduljalil, & Kareem (2018) shows that pyrimidine derivatives can significantly inhibit corrosion, making them valuable in materials science and engineering applications (Hadi, Abduljalil, & Kareem, 2018).
Chemical Sensors and Logic Gate Mimics : The pyrimidine core is instrumental in creating highly selective sensors for detecting metal ions. Gupta, Singhal, & Singh (2016) have developed novel pyrimidine-based receptors that act as colorimetric and fluorometric sensors, demonstrating the compound's utility in analytical chemistry and environmental monitoring (Gupta, Singhal, & Singh, 2016).
Exploring Chemical Reactivity and Synthesis Pathways : The pyrimidine derivatives serve as a foundation for synthesizing various biologically active compounds. For example, novel thiazolopyrimidinones have been synthesized under microwave irradiation, showcasing the versatility of pyrimidine derivatives in creating new molecules with potential applications in drug discovery and development (Djekou, Gellis, El-Kashef, & Vanelle, 2006).
properties
IUPAC Name |
5-methyl-6-[(4-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-8-6-13-12(16)14-11(8)19-7-9-2-4-10(5-3-9)15(17)18/h2-6H,7H2,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIHKPMWFMZTSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)SCC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401321320 |
Source
|
Record name | 5-methyl-6-[(4-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401321320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49680165 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-methyl-4-((4-nitrobenzyl)thio)pyrimidin-2(1H)-one | |
CAS RN |
78932-29-3 |
Source
|
Record name | 5-methyl-6-[(4-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401321320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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